

# A Comparative Guide to a New Insulin Lispro Biosimilar: Demonstrating Efficacy and Bioequivalence

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Insulin Lispro |           |
| Cat. No.:            | B144963        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new **Insulin Lispro** biosimilar with its reference product, Humalog. The following sections detail the comparative efficacy, safety, and immunogenicity, supported by robust experimental data. This document is intended to provide an objective analysis for researchers, scientists, and drug development professionals.

# **Comparative Efficacy and Safety**

Clinical trials have demonstrated the bioequivalence of the new **Insulin Lispro** biosimilar and Humalog. The primary endpoints in these studies were focused on pharmacokinetic (PK) and pharmacodynamic (PD) parameters, as well as long-term efficacy and safety.

# Pharmacokinetic (PK) and Pharmacodynamic (PD) Equivalence

The bioequivalence of the **Insulin Lispro** biosimilar and Humalog was established in randomized, double-blind, crossover studies. A key methodology employed was the hyperinsulinemic euglycemic clamp technique, a gold-standard for assessing insulin action.[1]



The results demonstrated that the PK and PD profiles of the biosimilar and the reference product are comparable. The 90% confidence intervals for the ratio of geometric means for key PK parameters (AUCins and Cins max) and PD parameters (AUCGIR and GIRmax) fell within the pre-specified equivalence range of 80-125%.[1][3][4]

| Parameter | Description                         | Biosimilar vs.<br>Humalog<br>(Ratio of<br>Geometric<br>Means) | 90%<br>Confidence<br>Interval | Conclusion    |
|-----------|-------------------------------------|---------------------------------------------------------------|-------------------------------|---------------|
| AUCins    | Total insulin exposure              | 91% - 100%                                                    | Within 80-125%                | Bioequivalent |
| Cins max  | Maximum insulin concentration       | 94% - 99%                                                     | Within 80-125%                | Bioequivalent |
| AUCGIR    | Total glucose infusion rate         | 106% - 107%                                                   | Within 80-125%                | Bioequivalent |
| GIRmax    | Maximum<br>glucose infusion<br>rate | 107% - 108%                                                   | Within 80-125%                | Bioequivalent |

# **Long-Term Efficacy and Safety**

Long-term, randomized, open-label clinical trials, such as the SORELLA 1 and SORELLA 2 studies, have confirmed the comparable efficacy and safety of the **Insulin Lispro** biosimilar (SAR342434 or Admelog) and Humalog in patients with Type 1 and Type 2 diabetes.

In these studies, the change in HbA1c from baseline after 26 weeks was similar between the two treatment groups, meeting the non-inferiority margin. Furthermore, there were no significant differences in fasting plasma glucose, self-monitored plasma glucose profiles, or the incidence of hypoglycemic events between the biosimilar and Humalog groups.



| Parameter          | Study<br>Population            | Biosimilar<br>Change from<br>Baseline | Humalog<br>Change from<br>Baseline | Conclusion       |
|--------------------|--------------------------------|---------------------------------------|------------------------------------|------------------|
| HbA1c<br>Reduction | Type 1 Diabetes<br>(SORELLA 1) | -0.42%                                | -0.47%                             | Similar Efficacy |
| HbA1c<br>Reduction | Type 2 Diabetes<br>(SORELLA 2) | -0.92%                                | -0.85%                             | Similar Efficacy |

# **Immunogenicity**

The potential for an immune response to a biological product is a critical consideration. Studies have shown that the immunogenicity profile of the **Insulin Lispro** biosimilar is similar to that of Humalog. The incidence and prevalence of anti-insulin antibodies (AIA) did not differ significantly between the treatment groups in long-term studies. Importantly, the presence of AIAs did not correlate with any clinically meaningful differences in efficacy or safety.

| Parameter                       | Biosimilar Group          | Humalog Group             | Conclusion                |
|---------------------------------|---------------------------|---------------------------|---------------------------|
| Treatment-Emergent AIA Response | 18.8%                     | 14.5%                     | No significant difference |
| Hypersensitivity Reactions      | No significant difference | No significant difference | Similar safety profile    |

# Experimental Protocols Hyperinsulinemic Euglycemic Clamp Study

This technique is a crucial method for assessing the pharmacokinetic and pharmacodynamic properties of insulin products.

#### Methodology:

• Subject Preparation: Healthy volunteers or patients with diabetes are admitted to a clinical research unit.



- Insulin Infusion: A continuous intravenous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.
- Glucose Monitoring: Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).
- Glucose Infusion: A variable intravenous infusion of glucose is administered to maintain a constant blood glucose level (euglycemia).
- Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is recorded over time. Blood samples are collected to determine insulin concentrations.
- Parameter Calculation: Key PK parameters (e.g., AUCins, Cins max) and PD parameters (e.g., AUCGIR, GIRmax) are calculated from the collected data.

# **Signaling Pathways and Experimental Workflow**

To visually represent the biological and experimental processes, the following diagrams have been generated using Graphviz.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. The Insulin Receptor and Its Signal Transduction Network Endotext NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to a New Insulin Lispro Biosimilar: Demonstrating Efficacy and Bioequivalence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144963#validating-the-efficacy-of-a-new-insulin-lispro-biosimilar]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com